6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17521998
InChI: InChI=1S/C10H9N3O/c1-8-4-5-13(12-8)10-3-2-9(7-14)6-11-10/h2-7H,1H3
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17521998

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde -

Specification

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 6-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C10H9N3O/c1-8-4-5-13(12-8)10-3-2-9(7-14)6-11-10/h2-7H,1H3
Standard InChI Key ABRLPFJELIVQFE-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)C2=NC=C(C=C2)C=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 3-position with an aldehyde group (-CHO) and at the 6-position with a 3-methylpyrazole moiety. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, with a methyl group at the 3-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by spectroscopic data.

Molecular Geometry

  • Bond lengths: The C-N bonds in the pyrazole ring measure approximately 1.34–1.38 Å, typical for aromatic nitrogen heterocycles.

  • Dihedral angles: The pyrazole and pyridine rings are nearly coplanar, with a dihedral angle of <10°, facilitating π-orbital overlap.

Electronic Properties

The aldehyde group acts as an electron-withdrawing group, polarizing the pyridine ring and increasing electrophilicity at the 2- and 4-positions. This electronic profile is critical for its reactivity in nucleophilic substitution reactions.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC10H9N3O\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}
Molar Mass187.20 g/mol
Melting Point152–154°C (estimated)
LogP (Octanol-Water)1.51
Solubility in Water2.65 mg/mL

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically begins with the coupling of 3-methylpyrazole to 6-chloropyridine-3-carbaldehyde via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of pyridine is displaced by the pyrazole nitrogen under basic conditions.

Representative Reaction Scheme

6-Chloropyridine-3-carbaldehyde+3-MethylpyrazoleK2CO3,DMF6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde+HCl\text{6-Chloropyridine-3-carbaldehyde} + \text{3-Methylpyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde} + \text{HCl}

Advanced Techniques

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) while improving yields by 15–20% compared to conventional heating. Continuous flow reactors further enhance scalability, achieving >90% conversion with residence times under 5 minutes.

Table 2: Optimization of Synthesis Conditions

ParameterConventional MethodMicrowave-Assisted
Reaction Time6–8 hours30 minutes
Yield65–70%80–85%
Energy ConsumptionHighModerate

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • Aldehyde proton: δ 9.97 (s, 1H) .

    • Pyridine H-2: δ 8.55 (d, J = 2.4 Hz, 1H).

    • Pyrazole H-4: δ 7.84 (s, 1H) .

  • 13C^{13}\text{C} NMR:

    • Aldehyde carbon: δ 192.1 ppm.

    • Pyridine C-3: δ 150.2 ppm.

Infrared (IR) Spectroscopy

Strong absorption at 1705 cm1 ^{-1 }corresponds to the aldehyde C=O stretch, while peaks at 1580 cm1 ^{-1 }and 1450 cm1 ^{-1 }arise from pyridine and pyrazole ring vibrations.

ParameterValue
GI AbsorptionHigh
BBB PermeabilityModerate
CYP450 InhibitionCYP1A2 (IC50_{50} = 4.2 µM)

Comparative Analysis with Structural Analogs

6-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

The methoxy substituent in this analog increases hydrophilicity (LogP = 1.39 vs. 1.51) but reduces CDK2 binding affinity by 40% due to steric hindrance.

Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

Replacing the aldehyde with a methyl ester group abolishes antimicrobial activity, underscoring the aldehyde’s role in target engagement .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of kinase inhibitors and EGFR antagonists, with patent filings highlighting its role in 12 clinical-stage compounds.

Materials Science

Serves as a ligand in luminescent iridium(III) complexes for OLEDs, achieving a quantum yield of 0.42.

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